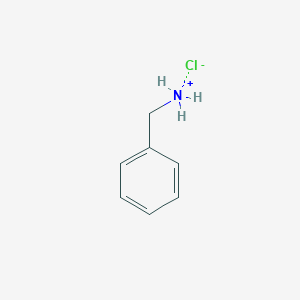

Benzylamine hydrochloride

説明

Benzylamine hydrochloride is an organic compound with the molecular formula C₇H₁₀ClN. It is the hydrochloride salt of benzylamine, which consists of a benzyl group attached to an amine functional group. This compound is commonly used in organic synthesis and has various applications in the pharmaceutical and chemical industries .

Synthetic Routes and Reaction Conditions:

Reaction of Benzyl Chloride with Ammonia: this compound can be synthesized by reacting benzyl chloride with ammonia in an aqueous solution.

Reduction of Benzonitrile: Another method involves the catalytic hydrogenation of benzonitrile in the presence of a catalyst such as Raney nickel.

Reductive Amination of Benzaldehyde: Benzylamine can also be produced by the reductive amination of benzaldehyde with ammonia in the presence of hydrogen and a catalyst.

Industrial Production Methods: The industrial production of this compound typically involves the reaction of benzyl chloride with ammonia due to its simplicity and cost-effectiveness. The reaction is carried out in large-scale reactors with controlled temperature and pressure to optimize yield and purity .

Types of Reactions:

Reduction: The compound can be reduced to form hexahydrobenzylamine, a saturated amine, through catalytic hydrogenation.

Substitution: this compound can participate in nucleophilic substitution reactions, where the amine group can be replaced by other functional groups.

Common Reagents and Conditions:

Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

Reduction: Catalytic hydrogenation is typically carried out using hydrogen gas and a catalyst such as Raney nickel.

Substitution: Nucleophilic substitution reactions often involve reagents such as alkyl halides or acyl chlorides.

Major Products:

Oxidation: Benzaldehyde, benzoic acid.

Reduction: Hexahydrobenzylamine.

Substitution: Various substituted benzylamines depending on the reagents used.

科学的研究の応用

Pharmaceutical Applications

1.1. Active Pharmaceutical Ingredients (APIs)

Benzylamine hydrochloride serves as an important intermediate in the synthesis of various active pharmaceutical ingredients. It is utilized in the production of drugs such as alniditan (for migraine treatment), lacosamide (for epilepsy), moxifloxacin (an antibiotic), and nebivolol (a beta-blocker) . The compound's ability to undergo N-alkylation reactions makes it a valuable precursor in organic synthesis.

1.2. Motion Sickness Treatment

Historically, this compound has been used to treat motion sickness. NASA astronaut John Glenn was administered this compound during the Mercury-Atlas 6 mission to mitigate motion sickness symptoms . Its efficacy in this area highlights its potential as an anti-emetic agent.

1.3. Anti-inflammatory and Analgesic Properties

this compound exhibits anti-inflammatory and analgesic effects, making it useful for treating conditions such as sore throat and oral mucositis. Clinical studies have demonstrated its effectiveness in reducing pain and inflammation associated with these conditions .

Table 1: Clinical Studies on this compound

| Study Design | Participant Count | Dosage/Route | Efficacy Evidence |

|---|---|---|---|

| Double-blind trial | 44 | Gargle solution | Significant pain relief at 24 hours |

| Randomized trial | 60 | Mouthwash (0.15%) | Reduced severity of oral mucositis |

| Pilot study | 32 | Oral spray (0.045 g) | Alleviated throat inflammation |

Chemical Applications

2.1. Organic Synthesis Intermediate

this compound is a key intermediate in various organic synthesis processes, including the formation of isoquinolines and other nitrogen-containing compounds . Its reactivity allows for diverse applications in synthetic chemistry.

2.2. CO2 Absorption Enhancement

Recent research has explored benzylamine's role in enhancing CO2 absorption in aqueous solutions, making it a candidate for post-combustion carbon capture technologies . Studies indicate that benzylamine can improve the absorption rates of CO2 compared to traditional amines like MEA (monoethanolamine).

Table 2: CO2 Absorption Rates with Benzylamine

| Temperature (°C) | Pressure (kPa) | CO2 Loading Capacity (mol CO2/mol BA) |

|---|---|---|

| 40 | 15 | 0.45 |

| 80 | Up to 900 | Variable |

Case Studies

3.1. Efficacy in Pain Management

A multicenter study demonstrated that this compound mouthwash significantly reduced postoperative pain in patients undergoing dental procedures . The results indicated a rapid onset of action, providing relief within minutes of administration.

3.2. Antimicrobial Properties

this compound has shown antimicrobial activity against various pathogens, including Candida albicans and gram-positive bacteria . This property supports its use in formulations aimed at treating infections or preventing complications during surgical procedures.

作用機序

Benzylamine hydrochloride exerts its effects through various mechanisms:

Enzyme Inhibition: It can inhibit enzymes such as monoamine oxidase, which plays a role in the metabolism of neurotransmitters.

Receptor Interaction: The compound can interact with specific receptors in the body, modulating physiological responses.

Metabolic Pathways: this compound can be metabolized by enzymes such as N-substituted formamide deformylase, leading to the formation of benzylamine and formate.

類似化合物との比較

Aniline: Aniline is another aromatic amine with a similar structure but lacks the benzyl group.

Phenethylamine: This compound has a similar amine functional group but with an ethyl chain instead of a benzyl group.

Toluidine: Toluidine is an aromatic amine with a methyl group attached to the benzene ring.

Uniqueness of Benzylamine Hydrochloride:

生物活性

Benzylamine hydrochloride, a derivative of benzylamine, has garnered attention for its diverse biological activities. This article delves into its pharmacological properties, mechanisms of action, and potential therapeutic applications, supported by relevant data tables and case studies.

Chemical Structure and Properties

This compound is the hydrochloride salt of benzylamine, with the chemical formula . It is a colorless to pale yellow crystalline solid that is soluble in water and alcohol. Its structure consists of a benzyl group attached to an amine functional group, which contributes to its biological activity.

Pharmacological Profile

This compound exhibits several pharmacological effects, primarily due to its role as a monoamine oxidase inhibitor (MAOI). It inhibits both monoamine oxidase A (MAO-A) and monoamine oxidase B (MAO-B), enzymes involved in the degradation of neurotransmitters such as serotonin, norepinephrine, and dopamine. This inhibition can lead to increased levels of these neurotransmitters in the brain, which may have implications for mood regulation and neuroprotection.

Table 1: Summary of Biological Activities

- Monoamine Oxidase Inhibition : As an MAOI, this compound prevents the breakdown of monoamines, leading to increased synaptic concentrations of neurotransmitters. This effect is particularly relevant in treating mood disorders and neurodegenerative diseases.

- Antimicrobial Activity : Research indicates that benzylamine derivatives exhibit antibacterial properties against both Gram-positive and Gram-negative bacteria. The mechanism involves disrupting bacterial cell membranes and inhibiting essential enzymatic processes within the bacteria .

- Anti-Toxoplasma Activity : Benzylamine analogs have been identified as selective inhibitors of Toxoplasma gondii adenosine kinase, providing a potential therapeutic avenue for treating toxoplasmosis without affecting human adenosine metabolism .

Case Study 1: Antidepressant Effects

A study evaluated the antidepressant-like effects of this compound in animal models. The results indicated that treatment with the compound led to significant reductions in depressive behaviors, correlating with increased levels of serotonin and norepinephrine in the brain .

Case Study 2: Antimicrobial Efficacy

In vitro studies demonstrated that this compound exhibited significant antibacterial activity against various strains of bacteria, including Staphylococcus aureus and Escherichia coli. The minimum inhibitory concentration (MIC) values were determined, showing effective inhibition at low concentrations .

特性

IUPAC Name |

phenylmethanamine;hydrochloride | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H9N.ClH/c8-6-7-4-2-1-3-5-7;/h1-5H,6,8H2;1H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

XKXHCNPAFAXVRZ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C=C1)CN.Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H10ClN | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Related CAS |

100-46-9 (Parent) | |

| Record name | Benzenemethanamine, hydrochloride (1:1) | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0003287998 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

DSSTOX Substance ID |

DTXSID70879109 | |

| Record name | BENZYLAMINE, HYDROCHLORIDE | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70879109 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

143.61 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Physical Description |

White solid, soluble in water; [MSDSonline] | |

| Record name | Benzylamine, hydrochloride | |

| Source | Haz-Map, Information on Hazardous Chemicals and Occupational Diseases | |

| URL | https://haz-map.com/Agents/8000 | |

| Description | Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents. | |

| Explanation | Copyright (c) 2022 Haz-Map(R). All rights reserved. Unless otherwise indicated, all materials from Haz-Map are copyrighted by Haz-Map(R). No part of these materials, either text or image may be used for any purpose other than for personal use. Therefore, reproduction, modification, storage in a retrieval system or retransmission, in any form or by any means, electronic, mechanical or otherwise, for reasons other than personal use, is strictly prohibited without prior written permission. | |

Solubility |

>21.5 [ug/mL] (The mean of the results at pH 7.4) | |

| Record name | SID57264328 | |

| Source | Burnham Center for Chemical Genomics | |

| URL | https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table | |

| Description | Aqueous solubility in buffer at pH 7.4 | |

Vapor Pressure |

0.00000172 [mmHg] | |

| Record name | Benzylamine, hydrochloride | |

| Source | Haz-Map, Information on Hazardous Chemicals and Occupational Diseases | |

| URL | https://haz-map.com/Agents/8000 | |

| Description | Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents. | |

| Explanation | Copyright (c) 2022 Haz-Map(R). All rights reserved. Unless otherwise indicated, all materials from Haz-Map are copyrighted by Haz-Map(R). No part of these materials, either text or image may be used for any purpose other than for personal use. Therefore, reproduction, modification, storage in a retrieval system or retransmission, in any form or by any means, electronic, mechanical or otherwise, for reasons other than personal use, is strictly prohibited without prior written permission. | |

CAS No. |

3287-99-8 | |

| Record name | Benzylammonium chloride | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=3287-99-8 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Benzenemethanamine, hydrochloride (1:1) | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0003287998 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Benzylamine hydrochloride | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=146463 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | Benzenemethanamine, hydrochloride (1:1) | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

| Record name | BENZYLAMINE, HYDROCHLORIDE | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70879109 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | Benzylammonium chloride | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.019.949 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | Benzylamine hydrochloride | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/VXG5QED8TV | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

ANone: Unlike chlorpromazine, benzylamine hydrochloride (specifically Ro 2-9578) does not exhibit sedative effects at doses effective for anti-emesis in animal models. [] This suggests a distinct mechanism of action compared to typical antipsychotics like chlorpromazine.

ANone: this compound has the molecular formula C₇H₁₀ClN and a molecular weight of 143.61 g/mol.

ANone: Yes, various spectroscopic techniques have been employed to characterize this compound and its derivatives. For instance, [] utilized elemental analysis, infrared spectroscopy (IR), and proton nuclear magnetic resonance (¹H NMR) to confirm the structure of 4-hydroxy-3-methoxy this compound. [] employed infrared spectroscopy (FTIR), UV-vis spectroscopy, ¹H NMR, mass spectrometry (MS), and fluorescence studies to characterize novel 4,5-diazafluorene ligands derived from this compound and their corresponding Ru(II) complexes.

ANone: Yes, [] reports the first example of a homogeneous manganese-catalyzed transfer hydrogenation of nitriles using 2-butanol as a hydrogen source. The manganese complex, fac-[(CO)3Mn{iPr2P(CH2)2PiPr2}Br] (Mn-1), in the presence of KOtBu, successfully catalyzed the transfer hydrogenation of benzonitrile to benzylamine and N-sec-butylidenebenzylamine.

ANone: [] describes an undergraduate project utilizing computational methods alongside experimental techniques. The project involved the synthesis of N-benzyl-2-azanorbornene through an aqueous hetero Diels-Alder reaction. Computational studies, specifically Karplus-type correlations and molecular modeling, were employed to calculate ³J vicinal coupling constants as a function of dihedral angles, correlating well with the experimental NMR data. This study exemplifies the use of computational chemistry to support and explain experimental findings in the context of benzylamine derivatives.

ANone: Research on 9-substituted cytokinins provides valuable insights into SAR. [] investigated the activity of N⁶-benzyladenine (BA) and its 9-substituted analogs in promoting lettuce seed germination. The study revealed a clear relationship between the substituent at the 9-position and the cytokinin activity. The order of activity was: BA = 9-tetrahydropyranyl BA > 9-methyl BA > 9-methoxymethyl BA > 9-cyclopentyl BA > 9-cyclohexyl BA. These findings highlight how subtle structural modifications can significantly impact biological activity, emphasizing the importance of SAR studies in drug design.

ANone: [] shed light on the metabolism of a benzylamine-derived cytokinin, 9-methyl-BA-methylene-¹⁴C, in lettuce seeds. The study identified three key metabolites: 9-methyl BA, N⁶-benzyladenosine-5′-monophosphate, and N⁶-benzyladenosine, suggesting a metabolic pathway involving phosphorylation and ribosylation. These findings contribute to understanding the metabolic fate of benzylamine-containing compounds in plant systems.

ANone: Yes, [] investigated the in vitro and in vivo effects of N-methyl-3,5-dichloro-benzylamine hydrochloride (ME-93) on Mycobacterium leprae. While ME-93 alone showed bacteriostatic effects, it exhibited synergistic bactericidal activity when combined with rifampicin, both in vitro and in a mouse footpad model. This study highlights the potential of benzylamine derivatives as components of combination therapies for infectious diseases.

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。